molecular formula C7H3Br2NO4 B8721698 2,5-dibromo-3-nitrobenzoic Acid

2,5-dibromo-3-nitrobenzoic Acid

Cat. No. B8721698
M. Wt: 324.91 g/mol
InChI Key: ZLXBCTDPBNEWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05387601

Procedure details

The procedure described in R. K. Bentley and F. G. Holliman, J. Chem. Soc. (c), 2447 (1970) was used. A mixture of 2,5-dibromobenzoic acid (50 g, 0.18 mol) in concentrated sulfuric acid was vigorously stirred as fuming nitric acid (62.5 mL) was added dropwise at a rate to keep the temperature below 70° C. The reaction mixture was vigorously stirred, heated to 100° C. and then kept at 100° C. for 5 hours. The cooled reaction was cautiously poured into 2 liters of ice and vigorously stirred, the precipitate was filtered through a sintered glass funnel and the solid was washed well with water. Crystallization was achieved by dissolving the solid in acetic acid (150 mL) and after concentration to a half of the volume, crystals separated (16.72 g) ; mp 225°-229° C. An additional crop of 7.52 g was obtained to give a total yield of 24.24 g (41%).
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
62.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[Br:1][C:2]1[C:10]([N+:12]([O-:14])=[O:13])=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
62.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at a rate
CUSTOM
Type
CUSTOM
Details
the temperature below 70° C
CUSTOM
Type
CUSTOM
Details
The cooled reaction
STIRRING
Type
STIRRING
Details
vigorously stirred
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered through a sintered glass funnel
WASH
Type
WASH
Details
the solid was washed well with water
CUSTOM
Type
CUSTOM
Details
Crystallization
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the solid in acetic acid (150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
after concentration to a half of the volume, crystals
CUSTOM
Type
CUSTOM
Details
separated (16.72 g)
CUSTOM
Type
CUSTOM
Details
An additional crop of 7.52 g was obtained
CUSTOM
Type
CUSTOM
Details
to give a total yield of 24.24 g (41%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.